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molecular formula C17H18O4 B578686 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone CAS No. 1234015-61-2

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Cat. No. B578686
M. Wt: 286.327
InChI Key: RSNLDCUXHLFIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

To a mixture of lithium tert-butoxide (602.4 g, 7.52 mol) in anhydrous DMSO (11.0 L) under a nitrogen atmosphere is added 1-(2-methoxy-6-(4-methoxybenzyloxy)phenyl)ethanone (1000.0 g, 3.49 mol). The resulting mixture is stirred 30 min and CS2 (259 mL, 4.296 mol) is slowly added over 1 to 1.5 h while maintaining the internal temperature below 30° C. After stirring for at least one hour at ambient temperature, iodomethane (1000 g, 7.045 mol) is added slowly while maintaining the internal temperature below 30° C. The resulting mixture is stirred at ambient temperature for 30 min to one hour. Reaction completion is confirmed by HPLC. The resulting reaction mixture is cooled, followed by extractive work up with water and ethyl acetate. The resulting organic portion is concentrated to provide a slurry which is filtered and washed with ethyl acetate (1 L), followed by methyl t-butyl ether (2×1 L). The isolated solid is dried at 40° C. in a vacuum oven to provide 1057 g (77%) of the title compound. mp 93-94° C.; ES/MS m/z 391.2 [M+1]+.
Name
lithium tert-butoxide
Quantity
602.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 L
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Quantity
259 mL
Type
reactant
Reaction Step Three
Quantity
1000 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
77%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Li+].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[C:10]=1[C:25](=[O:27])[CH3:26].[C:28](=S)=[S:29].IC.[CH3:33][S:34]([CH3:36])=O>C(OCC)(=O)C.O>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=2)[C:10]=1[C:25](=[O:27])[CH:26]=[C:33]([S:29][CH3:28])[S:34][CH3:36] |f:0.1|

Inputs

Step One
Name
lithium tert-butoxide
Quantity
602.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Li+]
Name
Quantity
11 L
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1000 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C)=O
Step Three
Name
Quantity
259 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
1000 g
Type
reactant
Smiles
IC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
After stirring for at least one hour at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at ambient temperature for 30 min to one hour
CUSTOM
Type
CUSTOM
Details
Reaction completion
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic portion is concentrated
CUSTOM
Type
CUSTOM
Details
to provide a slurry which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ethyl acetate (1 L)
CUSTOM
Type
CUSTOM
Details
The isolated solid is dried at 40° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C=C(SC)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1057 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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